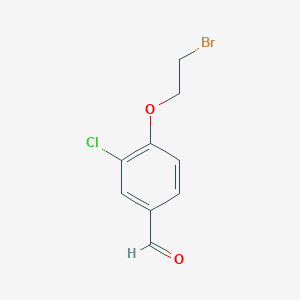

4-(2-Bromoethoxy)-3-chlorobenzaldehyde

Descripción general

Descripción

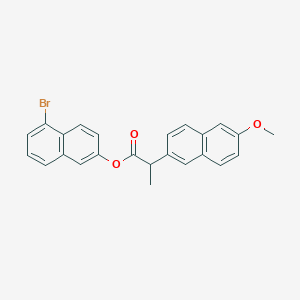

4-(2-Bromoethoxy)-3-chlorobenzaldehyde is a chemical compound with the molecular formula C9H9BrO2 . It has an average mass of 229.071 Da and a monoisotopic mass of 227.978592 Da .

Synthesis Analysis

The synthesis of 4-(2-bromoethoxy)-2-hydroxybenzaldehyde was achieved using 2,4-dihydroxybenzaldehyde as the starting material . The mixture was refluxed for 150 hours and then cooled to room temperature. The mixture was filtered and the filtrate was distilled under reduced pressure to obtain a yellow residue. This residue was purified by silica gel chromatography column to obtain a white solid. This white solid was recrystallized in anhydrous ethanol to obtain colorless crystals .Molecular Structure Analysis

The molecular structure of 4-(2-bromoethoxy)-2-hydroxybenzaldehyde was determined by X-ray single crystal diffraction . The crystal structure is monoclinic, with a = 10.8914 (4) Å, b = 4.6335 (2) Å, c = 18.4554 (8) Å, β = 97.278 (2)° .Physical And Chemical Properties Analysis

4-(2-Bromoethoxy)-3-chlorobenzaldehyde is a solid substance . It has a melting point of 61 - 64 degrees Celsius .Aplicaciones Científicas De Investigación

Organic Synthesis

4-(2-Bromoethoxy)-3-chlorobenzaldehyde: is a valuable intermediate in organic synthesis. It can be utilized in the Williamson Ether Synthesis , a method to produce ethers . This compound, with its reactive halogen atoms, is suitable for nucleophilic substitution reactions, allowing for the creation of a diverse range of ether compounds.

Material Science

In material science, this compound finds application in the synthesis of nonlinear optical materials . It can undergo substitution reactions with trimethylamine, condensation with Schiff bases, and complexation with metal cations to create materials with unique optical properties .

Pharmaceuticals

In pharmaceutical research, 4-(2-Bromoethoxy)-3-chlorobenzaldehyde can be a precursor for synthesizing various drug molecules. Its structure is conducive to modifications that can lead to the development of new medicinal compounds with potential therapeutic applications .

Environmental Science

In environmental science, derivatives of this compound, such as bromoethoxy groups, are being explored for their role in creating nonflammable electrolytes for safer and long-life sodium metal batteries, which is crucial for energy storage technologies .

Biochemistry

In biochemistry, 4-(2-Bromoethoxy)-3-chlorobenzaldehyde derivatives are studied for their ability to interact with biological molecules. They can be used to synthesize compounds that have shown activity against diseases like diabetes and possess antiviral properties against tobacco mosaic virus .

Safety And Hazards

The compound is harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area . In case of skin contact, wash with plenty of soap and water . If swallowed, rinse mouth and seek medical attention .

Propiedades

IUPAC Name |

4-(2-bromoethoxy)-3-chlorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrClO2/c10-3-4-13-9-2-1-7(6-12)5-8(9)11/h1-2,5-6H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGQIAJMBRLPDTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)Cl)OCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Bromoethoxy)-3-chlorobenzaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Iodo-6-methoxyimidazo[1,2-a]pyridine](/img/structure/B1378243.png)